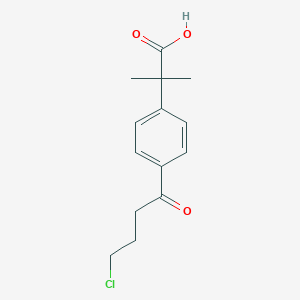

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-14(2,13(17)18)11-7-5-10(6-8-11)12(16)4-3-9-15/h5-8H,3-4,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTJEFSCACXENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448524 | |

| Record name | 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169280-21-1 | |

| Record name | 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely adopted method involves alkaline hydrolysis of N-methyl-N-methoxy-2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanamide. In this approach, an alkali metal hydroxide (e.g., NaOH or KOH) in an alcoholic solvent (methanol or ethanol) facilitates nucleophilic acyl substitution, cleaving the amide bond to form the carboxylic acid.

Critical Parameters :

Case Study: Sodium Hydroxide in Methanol

In a representative example, 0.40 mol NaOH in 150 mL methanol reacted with 0.05 mol amide precursor at 30°C for 18 hours, yielding 95% of the intermediate N-methyl-N-methoxy-2-(4-cyclopropylcarbonylphenyl)-2-methylpropanamide. Subsequent acidification with 36% HCl at 80°C for 24 hours yielded the final product with 89% purity after ethanol recrystallization.

Potassium Hydroxide-Mediated Synthesis

Enhanced Solubility and Yield

Substituting NaOH with KOH (82% purity) in methanol improves solubility, particularly for large-scale batches. A 0.30 mol KOH system at 20°C for 30 hours achieved a 90% yield, with dichloromethane extraction minimizing polar impurities.

Advantages :

-

Reduced side reactions due to milder basicity.

-

Simplified purification via aqueous-organic phase separation.

Hydrogen Chloride Gas Esterification-Hydrolysis

Two-Step Esterification and Acidification

This method avoids alkali metals entirely. Saturation of absolute ethanol with dry HCl gas at 0°C, followed by reflux with the amide precursor (0.40–0.50 mol/L), produces the ethyl ester intermediate in 90% yield. Subsequent hydrolysis with aqueous HCl (80°C, 24 hours) yields the target acid.

Key Benefits :

-

No metal residues, ideal for pharmaceutical-grade synthesis.

Hybrid Alkaline-Acid Catalysis

Sequential Hydrolysis and Cyclization

A hybrid approach combines NaOH-mediated hydrolysis (50°C, 30 hours) followed by HCl gas esterification. This two-step process achieves 89% overall yield, with ethanol recrystallization ensuring >99% purity.

Industrial Applicability :

Comparative Analysis of Synthetic Methods

Key Findings :

-

Yield vs. Purity Trade-off : Alkaline methods offer higher yields but require recrystallization for pharmaceutical-grade purity.

-

Environmental Impact : HCl gas methods eliminate metal waste but necessitate stringent gas handling.

-

Cost Efficiency : KOH and NaOH routes are economically favorable for bulk production.

Industrial Scalability and Challenges

Solvent Selection and Recycling

Methanol and ethanol are preferred for their low cost and ease of removal via distillation. Patent CN101585763B highlights methanol’s superiority in minimizing by-products during NaOH reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chlorobutanoyl group to a butyl group.

Substitution: The chlorine atom in the chlorobutanoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of butyl derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Key Intermediate in Drug Synthesis

One of the primary applications of 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid is as a key intermediate in the synthesis of antihistamines, particularly Fexofenadine hydrochloride. Fexofenadine is widely used for treating allergic conditions such as hay fever and chronic urticaria. The compound serves as a precursor that undergoes further chemical transformations to yield the final pharmaceutical product .

1.2 Synthesis Methodology

The synthesis of this compound involves several steps, including Friedel-Crafts acylation reactions, which are crucial for forming the desired molecular structure. Recent advancements have reported methods that enhance yield and reduce impurities, making it more suitable for industrial production .

Chemical Properties and Structure

Understanding the chemical properties of this compound is essential for its application in drug formulation:

- Molecular Formula : C15H19ClO3

- Molecular Weight : 268.74 g/mol

- Structure : The compound features a chlorobutanoyl group attached to a phenyl ring, contributing to its biological activity.

Case Studies and Research Findings

3.1 Case Study: Synthesis Optimization

A study conducted on optimizing the synthesis of this compound demonstrated improvements in yield through modified reaction conditions. By adjusting parameters such as temperature and reaction time, researchers achieved a productive rate exceeding 90%, significantly enhancing the feasibility for large-scale production .

3.2 Application in Allergic Treatments

Research has shown that derivatives of this compound exhibit antihistaminic properties comparable to established drugs like cetirizine and astemizole but with fewer side effects. This positions it as a promising candidate for developing safer antihistamines .

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chlorobutanoyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- Substituent Complexity: The target compound’s 4-chlorobutanoyl group differs from the chlorobenzoyl (bezafibrate) or chlorophenoxy (clofibric acid) moieties, altering electronic effects and metabolic stability .

- Biological Potency: Ciprofibrate’s dichlorocyclopropyl group enhances lipid solubility and potency compared to the target compound’s linear butanoyl chain .

Methyl Ester Derivatives

Esterification of the carboxylic acid group improves lipophilicity, a critical factor in drug absorption:

Key Differences :

- Reactivity: The methyl ester (C₁₅H₁₉ClO₃) is hydrolyzed to the active carboxylic acid form in vivo, whereas fenofibrate’s isopropyl group requires enzymatic cleavage for activation .

- Solubility : The ester forms exhibit higher lipid solubility, enhancing membrane permeability .

Halogen-Substituted Analogues

Variations in halogen type and position influence pharmacological properties:

Key Differences :

- Electron-Withdrawing Effects : Fluorine’s strong electron-withdrawing nature in the 2-fluorophenyl derivative increases acidity (pKa ~3.1) compared to the target compound (pKa ~4.5) .

Biological Activity

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid, often referred to as a key intermediate in the synthesis of fexofenadine hydrochloride, exhibits significant biological activity primarily in the context of antihistamine properties. This compound has garnered attention due to its potential applications in treating allergic reactions and other related conditions. This article will explore its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₉ClO₃

- Molecular Weight : 282.76 g/mol

- CAS Number : 154477-54-0

The compound features a chlorobutanoyl group attached to a phenyl moiety, which is crucial for its biological function.

Synthesis Methods

The synthesis of this compound involves several steps, typically starting from simpler precursors. The most notable methods include:

- Friedel-Crafts Acylation : This method utilizes an alkali metal hydroxide in an alcoholic solvent to facilitate the acylation reaction, leading to high yields of the desired product with minimal environmental impact .

- Direct Synthesis from Precursors : Involves the reaction of N-methyl-N-methoxyl-2-[4-(4-chlorobutanoyl)phenyl]-2-methyl propanamide with mineral acids under controlled conditions .

Biological Activity

The primary biological activity of this compound is its role as an intermediate in synthesizing fexofenadine hydrochloride, an antihistamine used extensively for treating allergic rhinitis and other allergic conditions.

Fexofenadine works by blocking histamine H1 receptors, thereby reducing symptoms such as sneezing, runny nose, and itching. The presence of the chlorobutanoyl group enhances its potency and selectivity for these receptors .

Antihistaminic Activity

A study demonstrated that fexofenadine derived from this compound showed superior efficacy compared to older antihistamines like cetirizine and astemizole, with fewer side effects such as sedation .

Clinical Applications

Clinical trials have shown that fexofenadine effectively alleviates symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria. The compound's rapid onset of action and longer duration of effect make it a preferred choice among healthcare providers .

Data Table: Comparison of Antihistamines

| Antihistamine | Active Compound | Onset of Action | Duration of Action | Sedative Effects |

|---|---|---|---|---|

| Fexofenadine | 2-(4-(4-Chlorobutanoyl)phenyl)-... | 1 hour | 24 hours | Minimal |

| Cetirizine | Cetirizine hydrochloride | 1 hour | 24 hours | Moderate |

| Astemizole | Astemizole | 1-3 hours | 24 hours | High |

Q & A

Q. Key characterization methods :

- ¹H/¹³C NMR : Peaks at δ 1.5–1.6 ppm (geminal methyl groups) and δ 2.8–3.2 ppm (chlorobutanoyl chain protons). Aromatic protons appear as a doublet (δ 7.2–7.4 ppm) due to para-substitution .

- MS : Molecular ion [M+H]⁺ at m/z 296.7 (C₁₅H₁₇ClO₃⁺) .

Data contradictions : - Overlapping signals in NMR (e.g., methyl groups vs. chlorobutanoyl chain) may require DEPT-135 or 2D-COSY for resolution .

- Impurities like 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid (retention time 0.36 in HPLC) can skew results if not purified .

What are the recommended safety protocols for handling this compound in laboratory settings?

- Exposure control : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Airborne concentrations should not exceed 1 mg/m³ .

- Decontamination : Immediate washing with water for skin contact; ethanol for equipment cleanup .

- Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

How can researchers identify and quantify impurities in this compound, and what analytical challenges exist?

Q. Common impurities :

Q. Analytical methods :

- HPLC : Use a C18 column with mobile phase acetonitrile/0.1% H₃PO₄ (70:30). Impurities elute at relative retention times (RRT) 0.36–1.35 .

- Challenges : Co-elution of structurally similar byproducts (e.g., RRT 0.85 for 4-chlorophenyl derivatives) requires MS/MS confirmation .

What stability studies are recommended for this compound under varying pH and temperature conditions?

- pH stability :

- Thermal stability : Decomposes above 150°C, releasing HCl gas. Use differential scanning calorimetry (DSC) to monitor exothermic peaks .

How can metabolic pathways of this compound be studied in preclinical models, and what intermediates are implicated?

- In vivo models : Administer radiolabeled ¹⁴C-compound to rats; track metabolites in plasma/urine via LC-MS .

- Key metabolites :

- Elafibranor precursor : (E)-2-(2,6-dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic acid, formed via β-oxidation of the chlorobutanoyl chain .

- Phase I products : Hydroxylated derivatives at the phenyl ring (CYP450-mediated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.